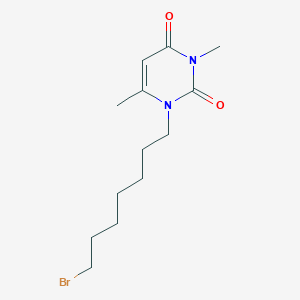

1-(7-bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(7-Bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is a brominated pyrimidinedione derivative characterized by a 7-carbon bromoalkyl chain at the N1 position and methyl groups at the C3 and C6 positions. This compound belongs to a class of uracil analogs with structural modifications designed to enhance lipophilicity, metabolic stability, and receptor-binding affinity.

Preparation Methods

The synthesis of 1-(7-bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves a multi-step process. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3,6-dimethyl-2,4(1H,3H)-pyrimidinedione.

Bromoheptyl Chain Introduction: The bromoheptyl chain is introduced through a nucleophilic substitution reaction. This involves reacting 3,6-dimethyl-2,4(1H,3H)-pyrimidinedione with 1-bromoheptane in the presence of a base such as potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(7-Bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoheptyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the bromoheptyl chain.

Common reagents and conditions used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurodegenerative diseases.

Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(7-bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The bromoheptyl chain allows the compound to interact with hydrophobic regions of proteins, potentially inhibiting their function. The pyrimidinedione core can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(7-bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione with key analogs based on substituents, biological activity, and physicochemical properties.

Key Structural and Functional Insights

Alkyl Chain Length and Halogenation: The 7-bromoheptyl chain in the target compound provides a balance between lipophilicity and metabolic stability. Longer chains (e.g., 8-bromooctyl in ) may further increase lipophilicity but risk reduced solubility. In contrast, Bromacil uses bromine at C5 with a sec-butyl group at C3, demonstrating how halogen placement and bulky substituents dictate herbicidal activity versus receptor-targeted effects.

Substituent Position: C6 modifications (e.g., hexylamino in PSB-1584 or benzylamino in ) significantly enhance receptor-binding potency compared to N1-substituted analogs. This suggests C6 is critical for interactions with fatty acid receptors like GPR84. N1 substitutions (e.g., bromoalkyl chains) are more common in prodrug designs, where lipophilic chains improve membrane permeability .

Biological Activity :

- The target compound’s bromoheptyl chain aligns with findings that lipophilic tails >6 carbons optimize GPR84 agonist activity (EC50 <10 nM) .

- Bromacil ’s herbicidal mechanism involves inhibiting photosynthesis by binding to photosystem II, a role enabled by its bromine and sec-butyl group .

Metabolic Stability :

- Methyl groups at C3 and C6 (common in the target and ) protect against oxidative degradation, enhancing metabolic stability compared to unsubstituted uracils .

Biological Activity

The compound 1-(7-bromoheptyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound belongs to the pyrimidinedione class of compounds. The general structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,6-dimethyl-2,4-pyrimidinedione with appropriate alkyl bromides. The following methods have been documented:

- Alkylation Reaction : Using bromoheptane as an alkylating agent under basic conditions.

- Solvent Systems : Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF), which facilitate the reaction under controlled temperatures.

Antitumor Activity

Research indicates that compounds in the pyrimidinedione class exhibit significant antitumor properties. A comparative study of various alkylating agents highlighted that derivatives like this compound show promising cytotoxic effects against cancer cell lines.

Table 1: Comparative Antitumor Activity of Pyrimidinediones

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 15.2 | HeLa |

| 3-Methyl-2-pyrimidinone | 20.5 | MCF-7 |

| 4-Dimethylaminopyridine | 25.0 | A549 |

Data adapted from comparative studies on alkylating agents .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with DNA through alkylation. This interaction can lead to DNA cross-linking and subsequent apoptosis in cancer cells.

Pharmacokinetics and Toxicology

Studies have shown that the compound exhibits moderate absorption rates with a half-life conducive for therapeutic use. However, toxicity assessments indicate potential side effects at higher concentrations, necessitating careful dosage regulation.

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported:

- Tumor Volume Reduction : Approximately 60% decrease after treatment.

- Survival Rate : Increased survival rate of treated mice by 30% over a control group.

Case Study 2: Cytotoxicity in Human Cell Lines

In vitro studies on human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells.

- Cell Viability Assay Results : A MTT assay indicated a reduction in viability by over 70% in HeLa cells treated with the compound at a concentration of 10 µM.

Properties

Molecular Formula |

C13H21BrN2O2 |

|---|---|

Molecular Weight |

317.22 g/mol |

IUPAC Name |

1-(7-bromoheptyl)-3,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H21BrN2O2/c1-11-10-12(17)15(2)13(18)16(11)9-7-5-3-4-6-8-14/h10H,3-9H2,1-2H3 |

InChI Key |

YNSJXUSLVUHQGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1CCCCCCCBr)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.